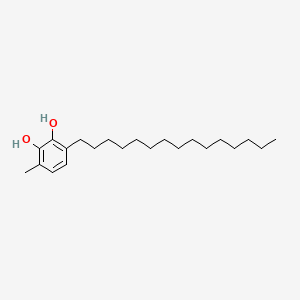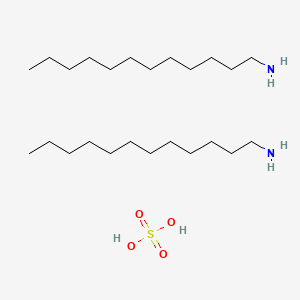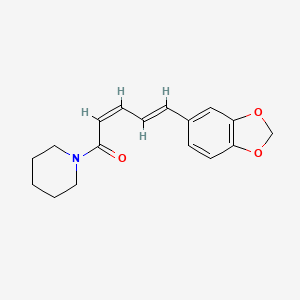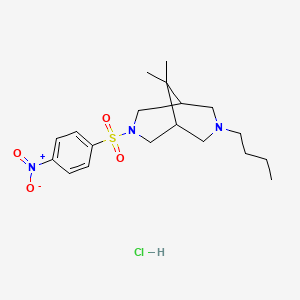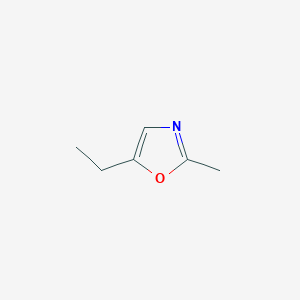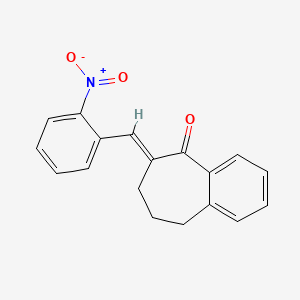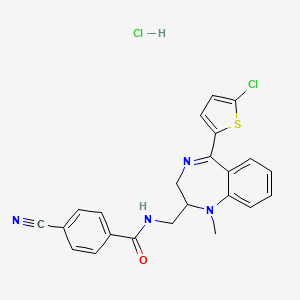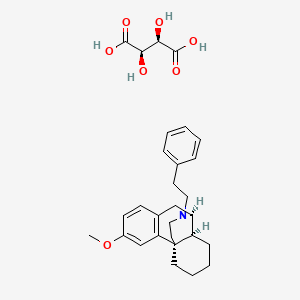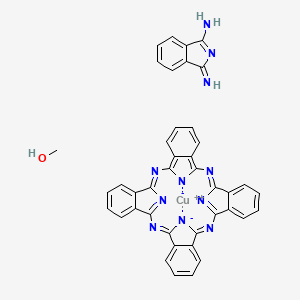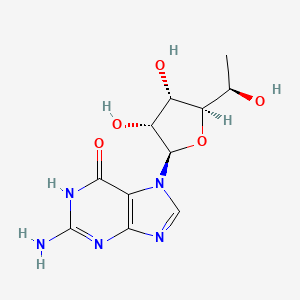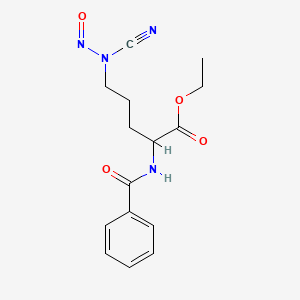
Valeric acid, 2-benzamido-5-(nitrosocyanamido)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl-L-arginine ethyl ester, nitrosated, is a chemical compound with the molecular formula C15H18N4O4 It is a derivative of L-arginine, an amino acid, and is characterized by the presence of a benzoyl group, an ethyl ester, and a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoyl-L-arginine ethyl ester, nitrosated, typically involves the following steps:
Protection of the amino group: The amino group of L-arginine is protected using a benzoyl group to prevent unwanted side reactions.
Esterification: The carboxyl group of L-arginine is esterified with ethanol to form the ethyl ester.
Nitrosation: The protected and esterified L-arginine is then subjected to nitrosation using nitrous acid or other nitrosating agents to introduce the nitroso group.
Industrial Production Methods
Industrial production of Benzoyl-L-arginine ethyl ester, nitrosated, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoyl-L-arginine ethyl ester, nitrosated, undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Acyl chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of Benzoyl-L-arginine ethyl ester.
Reduction: Amine derivatives of Benzoyl-L-arginine ethyl ester.
Substitution: Various acyl derivatives depending on the substituting reagent used.
Aplicaciones Científicas De Investigación
Benzoyl-L-arginine ethyl ester, nitrosated, has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Benzoyl-L-arginine ethyl ester, nitrosated, involves its interaction with specific molecular targets, such as proteases. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme activity and inhibition. The nitroso group can also participate in redox reactions, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nα-Benzoyl-L-arginine ethyl ester hydrochloride: A similar compound without the nitroso group, commonly used as a substrate in enzymatic assays.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Another derivative used in protease assays, with a nitro group instead of a nitroso group.
Uniqueness
Benzoyl-L-arginine ethyl ester, nitrosated, is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable tool in research applications where redox reactions and enzyme interactions are of interest.
Propiedades
Número CAS |
102584-91-8 |
|---|---|
Fórmula molecular |
C15H18N4O4 |
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
ethyl 2-benzamido-5-[cyano(nitroso)amino]pentanoate |
InChI |
InChI=1S/C15H18N4O4/c1-2-23-15(21)13(9-6-10-19(11-16)18-22)17-14(20)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-10H2,1H3,(H,17,20) |
Clave InChI |
DOFHOPNPTKNUGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCN(C#N)N=O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



